molecular formula C12H9F3N2O4 B7553311 N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide

N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide

Cat. No. B7553311
M. Wt: 302.21 g/mol
InChI Key: SCEXORVGCUMIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide, also known as OTAVA-BB 120944, is a chemical compound that has gained attention for its potential use in scientific research.

Scientific Research Applications

N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and ovarian cancer cell lines. It has also been studied for its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and ovarian cancer cell lines. It has also been studied for its potential use in treating bacterial infections. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide in lab experiments is its potential use in cancer research. Its cytotoxic effects on cancer cells make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions for the study of N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide. One direction is to further explore its potential use in cancer research, particularly in combination with other drugs. Another direction is to investigate its potential use in treating bacterial infections, particularly those that are resistant to current antibiotics. Additionally, further research is needed to fully understand its mechanism of action and its effects on different cell types.

Synthesis Methods

N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloroquinoline with potassium fluoride and trifluoromethoxyaniline, followed by the reaction with methoxyamine hydrochloride and 1,1'-carbonyldiimidazole.

properties

IUPAC Name

N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c1-20-17-11(19)7-5-16-9-6(10(7)18)3-2-4-8(9)21-12(13,14)15/h2-5H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEXORVGCUMIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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